molecular formula C16H12BrN3O2 B2733863 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 2034249-21-1

5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide

Cat. No. B2733863
M. Wt: 358.195
InChI Key: RRTHDFIRLFNLHS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H8BrN3O/c10-7-4-11-9 (12-5-7)13-6-8-2-1-3-14-8/h1-5H,6H2, (H,11,12,13) . This indicates that the compound contains a pyridine ring attached to a furan ring via a methylene bridge, and a bromine atom and a nicotinamide group attached to the pyridine ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 358.195. It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Antiprotozoal Activity

A notable application of compounds related to 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide is in the synthesis of antiprotozoal agents. A study by Ismail et al. (2003) details the synthesis of compounds including 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine from a precursor involving a similar structural framework. These compounds have demonstrated significant in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, as well as curative effects in an in vivo mouse model for trypanosomal infections. This suggests potential for the development of treatments against protozoal infections (Ismail et al., 2003).

Coordination Compounds with Mercury(II)

Another research avenue is the exploration of coordination compounds of nicotinamide derivatives, which include nicotinic acid and N-methylnicotinamide, with mercury(II) halides and pseudohalides. Studies by Ahuja et al. (1975, 1978) discuss the potential for these compounds to form complex structures that can be distinguished by infrared spectroscopy, suggesting applications in materials science and coordination chemistry (Ahuja et al., 1975, Ahuja et al., 1978).

Novel Dicationic Imidazo[1,2-a]pyridines as Antiprotozoal Agents

Further research by Ismail et al. (2004) involves the synthesis of novel dicationic imidazo[1,2-a]pyridines showing strong DNA affinities and significant in vitro and in vivo activity against protozoal infections. This underscores the potential of nicotinamide derivatives in the development of new therapeutic agents for treating diseases caused by protozoal pathogens (Ismail et al., 2004).

Metabolic Fate in Higher Plants

The metabolic fate of nicotinamide and its derivatives, including conversion into nicotinic acid and subsequent synthesis into pyridine nucleotides, has been studied in various plant materials. This research, conducted by Matsui et al. (2007), provides insight into the biochemical pathways and physiological roles of nicotinamide derivatives in plant metabolism, pointing to applications in agricultural biotechnology and plant science (Matsui et al., 2007).

Inhibition of Cytochrome P-450 2A6

Research by Denton et al. (2005) on 5- and 6-substituted 3-heteroaromatic analogues of nicotine, which include structures related to 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide, has identified compounds that are potent inhibitors of human cytochrome P-450 2A6. This enzyme is a major nicotine metabolizing enzyme, and the study's findings could have implications for developing smoking cessation aids and understanding nicotine metabolism (Denton et al., 2005).

properties

IUPAC Name

5-bromo-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c17-13-7-12(8-18-10-13)16(21)20-9-11-3-1-5-19-15(11)14-4-2-6-22-14/h1-8,10H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTHDFIRLFNLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide

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